molecular formula C20H26N2O4S B2452005 7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 2380174-92-3

7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B2452005
CAS No.: 2380174-92-3
M. Wt: 390.5
InChI Key: KXOPVEXBTJSQSW-UHFFFAOYSA-N
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Description

7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a methoxy group, a morpholine ring, and a benzofuran core

Preparation Methods

The synthesis of 7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the morpholine moiety.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

7-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    3-Methoxy-4-(morpholin-4-yl)aniline: This compound also contains a morpholine ring and a methoxy group but lacks the benzofuran core.

    7-Methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4(3H)-one: This compound has a quinazolinone core instead of a benzofuran core.

    7-Methoxy-4-methylcoumarin: This compound contains a coumarin core with a methoxy group but does not have a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-24-16-4-2-3-15-13-17(26-18(15)16)19(23)21-14-20(5-11-27-12-6-20)22-7-9-25-10-8-22/h2-4,13H,5-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOPVEXBTJSQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCSCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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